N-(1-Naphthyl)thiocarbamic acid S-(2-hydroxyethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Naphthyl)thiocarbamic acid S-(2-hydroxyethyl) ester is an organic compound with a complex structure that includes a naphthyl group, a thiocarbamic acid moiety, and a hydroxyethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Naphthyl)thiocarbamic acid S-(2-hydroxyethyl) ester typically involves the reaction of 1-naphthylamine with carbon disulfide and an alcohol, followed by esterification. One common method includes the use of carbon monoxide and sulfur under mild conditions in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . Another approach involves the use of isocyanides and sulfoxides to directly form thiocarbamic acid S-esters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(1-Naphthyl)thiocarbamic acid S-(2-hydroxyethyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: This reaction can reduce the thiocarbamic acid moiety to a thiol.
Substitution: This reaction can involve the replacement of the hydroxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
N-(1-Naphthyl)thiocarbamic acid S-(2-hydroxyethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Naphthyl)thiocarbamic acid S-(2-hydroxyethyl) ester involves its interaction with molecular targets such as enzymes and proteins. The thiocarbamic acid moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The naphthyl group can also participate in π-π interactions with aromatic amino acids, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(1-Naphthyl)ethylenediamine: This compound has a similar naphthyl group but differs in its functional groups and overall structure.
Prothiocarb: Another thiocarbamic acid ester, but with different substituents.
Uniqueness
N-(1-Naphthyl)thiocarbamic acid S-(2-hydroxyethyl) ester is unique due to its combination of a naphthyl group and a thiocarbamic acid moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
73747-50-9 |
---|---|
Molecular Formula |
C13H13NO2S |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
S-(2-hydroxyethyl) N-naphthalen-1-ylcarbamothioate |
InChI |
InChI=1S/C13H13NO2S/c15-8-9-17-13(16)14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,15H,8-9H2,(H,14,16) |
InChI Key |
ONVHBHOLDWJACC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)SCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.